molecular formula C10H12BrN5O4 B12352025 8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12352025
M. Wt: 346.14 g/mol
InChI Key: RDKNZUQUUSPEJP-JMSAOHGTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the bromination of guanosine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Amino or thiol derivatives of guanosine.

    Oxidation Products: Oxo derivatives of guanosine.

    Reduction Products: De-brominated guanosine

Scientific Research Applications

8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal base pairing and interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving nucleic acid interactions and potential therapeutic applications .

Properties

Molecular Formula

C10H12BrN5O4

Molecular Weight

346.14 g/mol

IUPAC Name

8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-6,17-18H,1-2H2,(H2,12,15,19)/t3-,4+,5+,6?/m0/s1

InChI Key

RDKNZUQUUSPEJP-JMSAOHGTSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC(=N)NC(=O)C3N=C2Br)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC(=N)NC(=O)C3N=C2Br)CO)O

Origin of Product

United States

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